4-Bromo-3-chloro-8-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

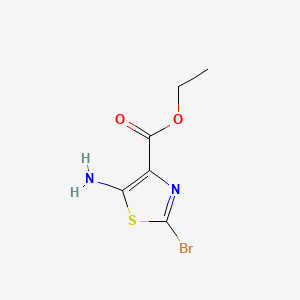

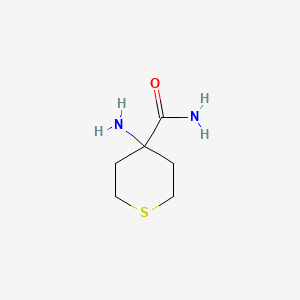

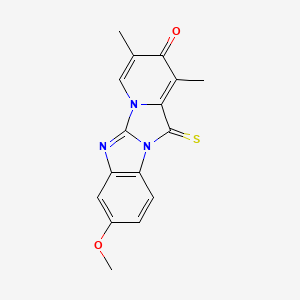

4-Bromo-3-chloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It has a molecular weight of 260.49 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC(C1=CC=C2)=C2F . The InChI representation is 1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H . Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, additional physical and chemical properties were not found in the available resources.Scientific Research Applications

Synthesis and Functionalization

4-Bromo-3-chloro-8-fluoroquinoline serves as a versatile intermediate in the synthesis of various quinoline derivatives. Research shows that substituted quinolines can be converted into carboxylic acids through halogen/metal permutation and carboxylation processes. These derivatives are key in the development of compounds with potential applications in drug discovery, showcasing the role of halogenated quinolines in medicinal chemistry (Ondi, Volle, & Schlosser, 2005). Additionally, halogenated quinolines have found use in antimicrobial drug discovery, underlining their importance in creating new treatments for infectious diseases (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Antitumor Activities

Halogenated quinolines, similar to this compound, have been explored for their antitumor properties. Studies have synthesized novel quinoline derivatives, investigating their cytotoxic effects against various cancer cell lines. These efforts highlight the potential of quinoline compounds in cancer therapy, with certain derivatives showing promising results against breast cancer cell lines and suggesting apoptosis as a mode of cell death (Kotian et al., 2021).

Antimicrobial Activity

The research into halogenated quinoline derivatives extends into their antimicrobial effects. Synthesis of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, using halogenated anilines, demonstrated significant antibacterial activity against a broad spectrum of bacterial strains. These findings indicate the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Abdel‐Wadood et al., 2014).

Molecular Electronics and Material Science

Halogenated quinolines are also of interest in the field of molecular electronics and material science. The structural versatility of these compounds allows for the design of materials with specific electronic and optical properties. For instance, the study on ion-pair complexes involving halogenated quinolines explores their structural and magnetic properties, contributing to the understanding of molecular solids with potential applications in electronic devices (Ni et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-chloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJJMPKNTAKTOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672655 |

Source

|

| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211659-63-0 |

Source

|

| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)